Cas no 102878-73-9 (4-(pyridin-4-yl)butanoic acid)
4-(pyridin-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridin-4-yl-butyric acid
- 4-Pyridinebutanoic acid
- 4-(4-pyridinyl)butanoic acid
- 4-(4-pyridyl)butanoic acid
- 4-(pyridin-4-yl)butanoic acid
- 4-(pyridin-4-yl)butyric acid
- 4-(pyridine-4-yl)butanoic acid
- 4-pyridinebutyric acid
- AC1MKMF1
- ACMC-20e8pk
- SBB014669
- SureCN1624984
- 4-PYRIDIN-4-YLBUTANOIC ACID
- Tirofiban hydrochloride Impurity 30
- F15138
- EN300-153643
- SCHEMBL1624984
- AKOS000672473
- 102878-73-9
- CEA87873
- MFCD00673154
- DTXSID10390202
- CS-0059802
- AB01331744-02
- NCGC00340276-01
- STK691862
- AS-47669
- SB54070
- AMY16373
- DB-058879
- ASINEX-REAG BAS 10145970
-
- MDL: MFCD00673154
- Inchi: 1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12)
- InChI Key: LTEOZJKVMBWJRT-UHFFFAOYSA-N
- SMILES: OC(CCCC1C=CN=CC=1)=O
Computed Properties
- Exact Mass: 165.07903
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- PSA: 50.19
4-(pyridin-4-yl)butanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at recommended temperature
4-(pyridin-4-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25095-100mg |
4-(Pyridin-4-yl)butanoic acid |
102878-73-9 | 97% | 100mg |
¥174.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25095-250mg |
4-(Pyridin-4-yl)butanoic acid |
102878-73-9 | 97% | 250mg |
¥256.0 | 2024-07-18 | |
| eNovation Chemicals LLC | D770253-1g |
4-PYRIDIN-4-YL-BUTYRIC ACID |
102878-73-9 | 95% | 1g |
$155 | 2024-06-07 | |
| Fluorochem | 060837-250mg |
4-Pyridin-4-yl-butyric acid |
102878-73-9 | 97% | 250mg |
£223.00 | 2022-03-01 | |
| Fluorochem | 060837-1g |
4-Pyridin-4-yl-butyric acid |
102878-73-9 | 97% | 1g |
£425.00 | 2022-03-01 | |
| Fluorochem | 060837-2g |
4-Pyridin-4-yl-butyric acid |
102878-73-9 | 97% | 2g |
£638.00 | 2022-03-01 | |
| Fluorochem | 060837-5g |
4-Pyridin-4-yl-butyric acid |
102878-73-9 | 97% | 5g |
£1182.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO959-200mg |
4-(pyridin-4-yl)butanoic acid |
102878-73-9 | 97% | 200mg |
628.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO959-50mg |
4-(pyridin-4-yl)butanoic acid |
102878-73-9 | 97% | 50mg |
251.0CNY | 2021-07-10 | |
| Enamine | EN300-153643-0.05g |
4-(pyridin-4-yl)butanoic acid |
102878-73-9 | 0.05g |
$159.0 | 2023-02-14 |
4-(pyridin-4-yl)butanoic acid Suppliers
4-(pyridin-4-yl)butanoic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-(pyridin-4-yl)butanoic acid
Recent Advances in the Study of 4-(Pyridin-4-yl)butanoic Acid (CAS: 102878-73-9) in Chemical Biology and Pharmaceutical Research
4-(Pyridin-4-yl)butanoic acid (CAS: 102878-73-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a building block for novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and therapeutic potential.
One of the key areas of investigation has been the role of 4-(pyridin-4-yl)butanoic acid in modulating protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for specific protein targets involved in cancer cell proliferation. The study utilized molecular docking and X-ray crystallography to elucidate the binding mechanisms, revealing that the pyridine ring and carboxylate group play critical roles in stabilizing these interactions. These findings open new avenues for designing PPI inhibitors with enhanced specificity and efficacy.
In addition to its applications in oncology, 4-(pyridin-4-yl)butanoic acid has shown promise in neurological research. A recent preprint on bioRxiv reported its potential as a modulator of glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed electrophysiological assays and in vivo models to demonstrate that this compound can selectively inhibit excessive glutamate activity without affecting normal synaptic transmission. This selective modulation could reduce neurotoxicity while preserving cognitive function, making it a compelling candidate for further preclinical development.
The compound's pharmacokinetic properties have also been a focus of recent research. A 2024 paper in Drug Metabolism and Disposition explored the metabolic stability and bioavailability of 4-(pyridin-4-yl)butanoic acid derivatives. Using LC-MS/MS and in vitro hepatocyte models, the researchers identified key metabolic pathways and potential drug-drug interactions. Their findings suggest that structural modifications, such as fluorination of the pyridine ring, can significantly improve metabolic stability without compromising biological activity. These insights are critical for optimizing the compound's drug-like properties.
Beyond its therapeutic potential, 4-(pyridin-4-yl)butanoic acid has been investigated as a tool compound in chemical biology. A study in ACS Chemical Biology described its use as a photoaffinity probe for mapping small molecule-protein interactions. By incorporating a diazirine moiety, researchers could covalently crosslink the compound to its binding partners upon UV irradiation, enabling the identification of previously unknown protein targets. This approach has broad implications for target deconvolution and mechanism-of-action studies in drug discovery.
In conclusion, recent research on 4-(pyridin-4-yl)butanoic acid (CAS: 102878-73-9) underscores its multifaceted potential in chemical biology and pharmaceutical applications. From its role in targeting PPIs and modulating neurological pathways to its utility as a chemical probe, this compound continues to inspire innovative research directions. Future studies should focus on translating these findings into clinically viable therapeutics while further exploring the compound's mechanistic underpinnings. The convergence of structural biology, medicinal chemistry, and systems pharmacology approaches will be essential for unlocking its full potential.
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